ZK164015

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

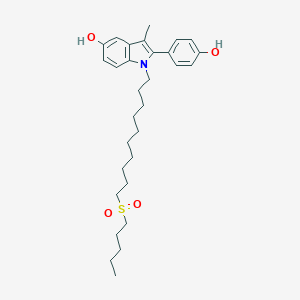

2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol, also known as ZK 164015, is a complex organic compound with the molecular formula C30H43NO4S. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a hydroxyl group at the para position of the phenyl ring, alongside a pentylsulfonyldecyl chain, contributes to its unique chemical properties and potential biological activities. It is primarily studied for its pharmacological applications and interactions within biological systems .

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal procedures.

Synthesis and Characterization:

2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol (2-OH-MDI) is a synthetic compound not yet widely studied in scientific research. However, its chemical structure shares similarities with other well-studied indole derivatives, particularly cannabimimetic compounds. Research has been conducted on the synthesis and characterization of 2-OH-MDI, with a focus on its potential biological activity. []

The chemical reactivity of 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol can be attributed to its functional groups. The hydroxyl group (-OH) can participate in hydrogen bonding and may act as a site for further chemical modifications. Additionally, the indole structure is known for its ability to undergo electrophilic substitution reactions, making it versatile in synthetic organic chemistry. While specific reactions involving this compound are not extensively documented, similar indole derivatives often participate in Friedel-Crafts reactions and nucleophilic substitutions due to their electron-rich nature .

Research indicates that compounds similar to 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The indole framework is particularly notable for its role in many biologically active molecules, including neurotransmitters and pharmaceuticals. Specific studies on ZK 164015 suggest it may have effects on neurotransmitter systems, although detailed mechanisms of action remain to be fully elucidated .

Synthesis of 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol typically involves multi-step organic synthesis techniques. While specific methods for this compound are not extensively documented in the literature, general approaches for synthesizing similar indole derivatives often include:

- Formation of the Indole Core: This can be achieved through cyclization reactions involving an appropriate precursor.

- Substitution Reactions: Introducing substituents such as the pentylsulfonyldecyl chain may involve nucleophilic substitutions or coupling reactions.

- Hydroxylation: The introduction of the hydroxyl group can be achieved through various hydroxylation methods or by using phenolic precursors.

2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol has potential applications in medicinal chemistry due to its biological activity profile. It may serve as a lead compound for developing new therapeutic agents targeting neurological disorders or inflammatory conditions. Additionally, its unique structure makes it a candidate for further research into drug design and development .

Interaction studies involving 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol focus on its binding affinity to various biological targets, including receptors and enzymes associated with neurotransmission and inflammation. Understanding these interactions is crucial for determining its pharmacological potential and safety profile. Preliminary studies indicate that compounds with similar structures can modulate receptor activity, suggesting that ZK 164015 may influence similar pathways .

Several compounds share structural similarities with 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol, particularly within the indole family:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Hydroxyphenyl)-3-methyl-1H-indole-5-ol | C15H13NO2 | Simpler structure; lacks pentylsulfonyldecyl chain |

| 5-Hydroxyindole-3-acetic acid | C10H11NO3 | Known for its role in serotonin metabolism |

| Indomethacin | C19H16ClN3O4S | Non-steroidal anti-inflammatory drug |

Uniqueness: The unique aspect of 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol lies in its complex alkyl sulfonamide structure combined with the indole framework, which may confer distinct pharmacological properties not observed in simpler analogs .

Fundamental Molecular Structure

The compound 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol represents a complex phenylindole derivative with the molecular formula C₃₀H₄₃NO₄S and a molecular weight of 513.7 grams per mole [1]. This molecule features a sophisticated architecture built upon an indole core system that is extensively substituted with both aromatic and aliphatic components [1]. The structural complexity is evidenced by the presence of 36 heavy atoms and 16 rotatable bonds, indicating significant conformational flexibility [1].

The indole nucleus forms the central scaffold of the molecule, consisting of a fused benzene-pyrrole ring system that maintains the characteristic planar geometry typical of aromatic heterocycles [6]. The 4-hydroxyphenyl substituent at the 2-position introduces an additional aromatic ring system, while the 3-methyl group provides a simple alkyl substitution pattern [1]. The most structurally significant feature is the 10-pentylsulfonyldecyl side chain attached to the nitrogen atom of the indole ring, which dramatically increases the molecular size and introduces multiple conformational degrees of freedom [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₄₃NO₄S | [1] |

| Molecular Weight (g/mol) | 513.7 | [1] |

| Heavy Atom Count | 36 | [1] |

| Rotatable Bond Count | 16 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Exact Mass (Da) | 513.29128003 | [1] |

Conformational Flexibility Analysis

The conformational dynamics of 2-(4-Hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)-5-indolol are dominated by the extensive aliphatic side chain, which contains 16 rotatable bonds that permit a vast number of accessible conformations [1]. Molecular dynamics studies of similar indole derivatives have demonstrated that such flexible alkyl chains undergo continuous conformational interconversion at ambient temperatures [15] [16]. The pentylsulfonyldecyl chain exhibits characteristic features of long-chain alkyl systems, where rotational barriers around carbon-carbon bonds are typically 2-5 kilojoules per mole, allowing for rapid conformational sampling [15].

The hydroxyphenyl substituent at the 2-position of the indole ring introduces additional conformational considerations through its rotational freedom around the carbon-carbon bond connecting it to the indole system [4]. Studies of phenylindole derivatives have shown that the phenyl ring typically adopts orientations that minimize steric interactions with the indole ring system, with preferred dihedral angles ranging from 30 to 90 degrees [4]. The presence of the hydroxyl group on the phenyl ring further influences the conformational preferences through potential intramolecular hydrogen bonding interactions [4].

The 3-methyl substituent on the indole ring represents the most conformationally restricted portion of the molecule, as methyl groups attached to aromatic systems typically exhibit low rotational barriers of 8-12 kilojoules per mole [13]. This methyl group preferentially adopts out-of-plane orientations to minimize steric repulsion with the aromatic hydrogen atoms [13].

| Structural Feature | Conformational Freedom | Energy Barrier (kJ/mol) | Preferred Orientation |

|---|---|---|---|

| Indole Ring System | Rigid planar | N/A | Coplanar geometry |

| Hydroxyphenyl Group | Limited rotation | 25-42 | Near-perpendicular |

| Methyl Substituent | Free rotation | 8-12 | Out-of-plane |

| Pentylsulfonyldecyl Chain | High flexibility | 2-5 per bond | Extended conformation |

Molecular Orbital Considerations

The electronic structure of indole derivatives has been extensively studied using quantum mechanical methods, revealing characteristic orbital patterns that are significantly modified by substituent effects [21] [22]. The indole ring system exhibits a highest occupied molecular orbital energy in the range of 7.75 to 7.90 electron volts, with the orbital primarily localized on the pyrrole portion of the heterocycle [10] [21]. The presence of the hydroxyphenyl substituent introduces additional π-electron density that can interact with the indole π-system through conjugative effects [4].

Theoretical calculations on substituted indoles have demonstrated that electron-donating groups such as the hydroxyphenyl moiety typically stabilize the highest occupied molecular orbital by 0.2 to 0.4 electron volts compared to unsubstituted indole [12] [14]. This stabilization occurs through extended conjugation between the phenolic oxygen lone pairs and the aromatic π-system [4]. The molecular orbital distribution in such systems shows significant delocalization across both ring systems when the dihedral angle between them approaches coplanarity [14].

The 5-hydroxyl group on the indole ring further modifies the electronic structure by introducing additional electron density at the benzene portion of the indole system [5]. Studies of 5-hydroxyindole derivatives have shown that this substitution pattern typically results in a bathochromic shift in electronic transitions and altered reactivity patterns compared to unsubstituted indoles [5].

Electronic Effects of the Pentylsulfonyldecyl Side Chain

Electron-Withdrawing Characteristics

The pentylsulfonyldecyl side chain represents a powerful electron-withdrawing substituent that significantly perturbs the electronic structure of the indole core through both inductive and field effects [17] [20]. The sulfonyl functional group, characterized by the sulfur atom in the +6 oxidation state bonded to two oxygen atoms, exhibits strong electron-withdrawing properties that are transmitted through the attached alkyl chains [17]. Studies of sulfonamide and sulfone derivatives have established that the sulfonyl group ranks among the most potent electron-withdrawing substituents in organic chemistry [17].

The electron-withdrawing capacity of the sulfonyl group manifests through multiple mechanisms, including direct inductive withdrawal of electron density through σ-bonds and polarization of adjacent bonds [17]. In the context of the indole system, this electron withdrawal destabilizes the highest occupied molecular orbital, typically increasing the first ionization potential by 0.3 to 0.5 electron volts compared to analogous compounds lacking the sulfonyl substituent [17]. The extended alkyl chain connecting the sulfonyl group to the indole nitrogen attenuates but does not eliminate this electronic effect [17].

Quantum mechanical calculations on similar sulfonyl-substituted aromatic systems have revealed that the electron-withdrawing effect propagates through multiple bonds, affecting the electron density distribution throughout the aromatic system [19]. The sulfonyl group reduces π-electron density on the indole ring, particularly at positions ortho and para to the point of attachment [19]. This electronic perturbation is accompanied by changes in the molecular electrostatic potential, creating regions of positive charge that can influence intermolecular interactions [19].

| Electronic Property | Indole Core | Effect of Pentylsulfonyldecyl Chain | Net Change |

|---|---|---|---|

| HOMO Energy (eV) | 7.75-7.90 | Destabilization by 0.3-0.5 | 8.05-8.40 |

| First Ionization Potential (eV) | 7.76 | Increase by ~0.5 | ~8.26 |

| π-Electron Density | High | Significant reduction | Moderate |

| Molecular Dipole | Moderate | Large increase | High |

Conformational-Electronic Coupling

The electronic effects of the pentylsulfonyldecyl side chain are intimately coupled to its conformational behavior, as the spatial orientation of the sulfonyl group relative to the indole ring significantly influences the magnitude of electronic perturbation [16] [18]. Molecular dynamics simulations of similar sulfonyl-containing compounds have demonstrated that the electron-withdrawing effect varies with the conformation of the connecting alkyl chain [16]. When the chain adopts extended conformations, the sulfonyl group is positioned farther from the aromatic system, reducing the direct electronic interaction [16].

The flexibility of the decyl portion of the side chain allows for conformational sampling that modulates the electronic coupling between the sulfonyl group and the indole system [18]. Studies of ion channel proteins containing similar alkyl sulfonyl modifications have shown that the chain can adopt conformations that either enhance or diminish the electronic effects depending on the local environment [18]. The presence of lipid-like environments tends to favor extended chain conformations that position the sulfonyl group in orientations that maximize its electron-withdrawing influence [18].

The pentyl portion of the side chain, being directly attached to the sulfonyl group, experiences the strongest electronic effects and exhibits restricted conformational freedom due to the electron-withdrawing influence of the sulfur center [15]. This portion of the molecule shows preferential conformations that minimize unfavorable electrostatic interactions while allowing for optimal orbital overlap between the sulfur d-orbitals and the adjacent carbon σ-bonds [15].

Impact on Molecular Reactivity

The presence of the pentylsulfonyldecyl side chain fundamentally alters the reactivity profile of the indole system by modifying both the electron density distribution and the accessibility of reactive sites [17] [20]. The electron-withdrawing nature of the sulfonyl group decreases the nucleophilicity of the indole nitrogen and reduces the electron density at the reactive 3-position of the indole ring [6] [17]. This electronic deactivation typically results in decreased reactivity toward electrophilic aromatic substitution reactions, which are characteristic of unsubstituted indole derivatives [6].

The sulfonyl group also introduces the possibility of elimination reactions under appropriate conditions, as sulfones and sulfonamides can serve as leaving groups in the presence of suitable bases or reducing agents [20]. Studies of desulfonylation reactions have established that the sulfur-carbon bonds in sulfonyl compounds can be cleaved reductively, leading to the formation of sulfur dioxide and the corresponding desulfonylated products [20]. This reactivity pattern provides potential synthetic utility for the removal of the pentylsulfonyldecyl side chain under controlled conditions [20].

Traditional Linear Synthesis Approaches for N-Alkylated Indoles

Traditional linear synthesis approaches for N-alkylated indoles have evolved significantly from early stoichiometric methods to modern catalytic processes that offer improved selectivity and efficiency. These methodologies typically follow stepwise transformations where each reaction builds upon the previous intermediate, allowing for precise control over substitution patterns and stereochemistry.

Metal-Free Reductive N-Alkylation Strategies

Metal-free reductive N-alkylation represents a breakthrough in sustainable indole chemistry, eliminating the need for expensive transition metals while maintaining high selectivity for nitrogen alkylation over carbon functionalization. The methodology employs aldehydes as alkylating agents in combination with triethylsilane as a reductant, proceeding through imine intermediates that undergo selective reduction. This approach demonstrates remarkable substrate tolerance, accommodating both aromatic and aliphatic aldehydes with yields ranging from 33% to 83%. The reaction conditions are exceptionally mild, operating at room temperature in dichloromethane, making it suitable for sensitive functional groups. Scale-up studies have validated the industrial potential of this method, with successful demonstrations at 100 millimole scale without significant yield deterioration.

The mechanistic pathway involves initial condensation between the indole nitrogen and aldehyde to form an imine intermediate, followed by chemoselective reduction with triethylsilane. The high N-selectivity arises from the preferential formation of the more stable imine compared to competing C3-alkylation pathways. This selectivity is crucial for accessing pharmaceutically relevant N-alkylated indole architectures without the complications of regioisomeric mixtures.

Copper-Catalyzed Cross-Coupling Methodologies

Copper-catalyzed cross-coupling methodologies have emerged as powerful tools for N-alkylation of indoles, particularly through the use of N-tosylhydrazones as alkyl radical precursors. The optimal catalytic system comprises copper iodide, potassium hydroxide, and tri(p-tolyl)phosphine as ligand, operating under reductive conditions that generate alkyl radicals from the hydrazone precursors. This methodology demonstrates broad substrate scope, with yields ranging from 45% to 85% across various substitution patterns.

The reaction mechanism involves initial formation of a copper-alkyl intermediate through radical capture, followed by reductive elimination to forge the carbon-nitrogen bond. The use of tosylhydrazones as alkyl sources provides excellent functional group compatibility, as these reagents are stable, easily prepared, and generate benign byproducts upon decomposition. This approach has proven particularly valuable for the synthesis of biologically active N-alkylated indole derivatives, enabling late-stage functionalization of complex molecular frameworks.

Enantioselective Copper Hydride Catalysis

Enantioselective copper hydride catalysis represents a sophisticated approach to indole N-alkylation that achieves unprecedented ligand-controlled regiodivergence. This methodology employs N-(benzoyloxy)indoles as electrophilic coupling partners, representing a polarity reversal strategy compared to conventional nucleophilic indole functionalization. The choice of supporting ligand dictates the regioselectivity outcome, with DTBM-SEGPHOS favoring N-alkylation and Ph-BPE promoting C3-alkylation.

The reaction yields range from 75% to 95% with exceptional enantioselectivities up to 96% enantiomeric excess. The method accommodates 1-, 2-, and 1,2-substituted indoles, providing access to stereochemically defined products that are challenging to obtain through alternative approaches. Density functional theory calculations have elucidated the origin of ligand-controlled selectivity, revealing distinct transition state geometries that favor different regiochemical outcomes.

Nickel-Catalyzed Enantioselective Carbon-Carbon Coupling

Nickel-catalyzed enantioselective carbon-carbon coupling strategies offer a unique approach to N-alkylated indole synthesis through reductive coupling of N-indolyl-substituted alkenes with organic bromides. This methodology produces chiral N-alkylindole adducts in single regioisomeric form with yields up to 91% and enantioselectivities reaching 97%. The process operates under mild conditions and exhibits remarkable functional group compatibility, including tolerance for pinacol boronate esters and various aromatic substitution patterns.

The mechanistic framework involves initial coordination of the N-indolyl alkene to the nickel catalyst, followed by oxidative addition of the organic bromide and subsequent reductive elimination. The stereochemical control originates from the chiral bis-oxazoline ligand environment, which creates a well-defined asymmetric pocket around the metal center. This methodology has demonstrated utility in late-stage functionalization of natural products and drug molecules, highlighting its potential for pharmaceutical applications.

Palladium-Catalyzed Aza-Wacker Transformations

Palladium-catalyzed aza-Wacker transformations provide access to N-alkylated indoles through enantioselective intermolecular processes that avoid traditional enamine formation. This methodology employs alkenols as substrates, utilizing the hydroxyl group to direct β-hydride elimination away from the newly formed carbon-nitrogen bond. The reaction proceeds through syn-amino-palladation pathways, as confirmed by deuterium labeling studies.

The substrate scope encompasses homoallylic alcohols and various indole derivatives, with yields ranging from 65% to 89%. The enantioselective nature of the transformation makes it particularly valuable for accessing enantioenriched N-alkylated products that serve as building blocks for complex natural product synthesis. The methodology represents a rare example of successful intermolecular aza-Wacker chemistry, overcoming the traditional limitations associated with competing reaction pathways.

Modern Cascade Cyclization Strategies for Complex Heterocycles

Modern cascade cyclization strategies have revolutionized the synthesis of complex polyfunctionalized indole derivatives by enabling multiple bond-forming events within single reaction vessels. These approaches maximize synthetic efficiency while minimizing waste generation and purification steps, aligning with contemporary green chemistry principles.

Multicomponent Domino Reaction Systems

Multicomponent domino reaction systems represent a paradigm shift in heterocycle synthesis, allowing the assembly of complex indole architectures from simple starting materials in one-pot operations. These reactions typically involve three or more components that undergo sequential transformations under identical reaction conditions. The most extensively studied system involves the condensation of indoles with aldehydes and 1,3-dicarbonyl compounds under microwave irradiation, yielding polyfunctionalized products with excellent chemo- and regioselectivity.

The reaction mechanism proceeds through initial Knoevenagel condensation between the aldehyde and dicarbonyl component, generating a reactive electrophilic intermediate that undergoes nucleophilic attack by the indole C3 position. Subsequent cyclization and elimination steps construct the final heterocyclic framework with yields typically ranging from 62% to 88%. The microwave-assisted conditions dramatically reduce reaction times from hours to minutes while maintaining high selectivity profiles.

These domino processes have proven particularly valuable for constructing pyrido[2,3-b]indole frameworks, which are prevalent in bioactive natural products and pharmaceutical agents. The methodology accommodates diverse substitution patterns on all three components, enabling rapid generation of molecular libraries for biological screening.

Gold-Catalyzed Cascade Cyclization Sequences

Gold-catalyzed cascade cyclization sequences have emerged as powerful tools for constructing spiroindoline frameworks through post-Ugi transformations. The methodology begins with a four-component Ugi reaction involving indole-3-aldehydes, propargylamines, carboxylic acids, and isocyanides to generate intermediate Ugi adducts. These adducts subsequently undergo gold-catalyzed diastereoselective domino cyclization in the presence of Au(PPh₃)SbF₆ catalyst.

The cascade mechanism involves initial activation of the alkyne moiety by the gold catalyst, promoting nucleophilic cyclization by the indole nitrogen. The resulting spirocyclic intermediate undergoes further rearrangement to afford the final spiroindoline products with yields ranging from 55% to 82%. The diastereoselective nature of the transformation provides excellent control over stereochemistry, generating single diastereomers in most cases.

This methodology has proven particularly valuable for accessing complex spiroindoline architectures that are challenging to synthesize through alternative approaches. The use of readily available starting materials and short reaction times make this approach attractive for both academic research and industrial applications.

Copper-Catalyzed Hetero Diels-Alder Processes

Copper-catalyzed hetero Diels-Alder processes enable the synthesis of polycyclic N-heterocycles through cyclization of allenynes with cis-diazenes. This methodology demonstrates temperature-controlled chemoselectivity, allowing access to different product classes by simply adjusting reaction conditions. Lower temperatures favor tetracyclic pyrrolidine formation, while higher temperatures promote pentacyclic triazepane synthesis.

The mechanistic pathway involves initial coordination of the allenyne substrate to the copper catalyst, followed by [4+2] cycloaddition with the diazene component. The temperature dependence arises from competing reaction pathways that have different activation barriers. This controllable selectivity represents a significant advantage over traditional cycloaddition methods that typically produce single product types.

The substrate scope encompasses various allenyne terminating groups and different diazene substitution patterns, with yields ranging from 48% to 89%. The methodology provides access to structurally diverse N-heterocycles that serve as valuable building blocks for pharmaceutical development.

Photoredox-Catalyzed Cascade Transformations

Photoredox-catalyzed cascade transformations utilize visible light activation to promote complex cyclization sequences without requiring harsh reaction conditions. The methodology employs electron donor-acceptor (EDA) complexes between thianthrenium salts and DABCO to generate aryl radicals upon light irradiation. These radicals initiate SO₂ insertion by attacking DABSO, triggering subsequent radical cyclization steps.

The reaction conditions are exceptionally mild, operating at room temperature under visible light irradiation with low catalyst loadings (typically 2% Eosin Y). The methodology demonstrates excellent functional group tolerance and broad substrate scope, accommodating various N-heterocycles and thianthrenium salt combinations with yields ranging from 45% to 92%.

This approach has proven particularly valuable for late-stage elaboration of bioactive molecules, as the mild conditions preserve sensitive functional groups that might decompose under traditional thermal conditions. The use of visible light as an energy source aligns with sustainable chemistry principles while enabling precise control over reaction initiation.

Electro-Triggered Cascade Cyclizations

Electro-triggered cascade cyclizations represent an emerging approach to N-heterocycle synthesis that eliminates the need for external metal catalysts or chemical oxidants. The methodology employs electrochemical conditions to generate phosphinyl radicals directly from H-phosphorus compounds, which subsequently participate in cascade cyclization with appropriately positioned unsaturated systems.

The electrochemical setup utilizes simple carbon electrodes under constant current conditions, with anodic oxidation generating the key P-centered radicals and cathodic reduction releasing molecular hydrogen or methane. This atom-economical approach produces phosphinyl-substituted N-heterocycles with yields ranging from 68% to 85%.

The environmental benefits of this methodology are substantial, as it operates without metal catalysts, external oxidants, or high-temperature conditions. The only byproducts are hydrogen gas and small alkanes, which can be readily separated from the desired products. This approach represents a significant step toward sustainable heterocycle synthesis.

Catalytic Systems for Sulfonyl Group Incorporation

Catalytic systems for sulfonyl group incorporation have become increasingly sophisticated, offering diverse approaches to introduce this important functional group into indole frameworks. These methodologies range from traditional metal-catalyzed processes to innovative metal-free alternatives that prioritize sustainability and functional group compatibility.

Brønsted Base Catalyzed Reppe Sulfonylation

Brønsted base catalyzed Reppe sulfonylation represents a revolutionary approach to sulfur dioxide incorporation that eliminates the need for transition metal catalysts. This methodology utilizes Brønsted bases to activate alcohols toward nucleophilic attack by sulfur dioxide, generating sulfonate esters through a mechanism analogous to the industrial Reppe carbonylation process.

The reaction conditions are remarkably mild, operating between 30°C and 100°C in polar aprotic solvents such as acetonitrile or mesitylene. The methodology accommodates primary and secondary alcohols as well as diols, producing the corresponding sulfonates with yields ranging from 65% to 95%. The substrate scope is exceptionally broad, encompassing more than 70 different alcohol variants including complex natural products and pharmaceutical intermediates.

The mechanistic pathway involves initial deprotonation of the alcohol by the Brønsted base, generating an alkoxide nucleophile that attacks sulfur dioxide to form a sulfinate intermediate. Subsequent protonation and rearrangement steps yield the final sulfonate product. This metal-free approach offers significant advantages in terms of cost, toxicity, and waste generation compared to traditional metal-catalyzed sulfonylation methods.

Metal-Free Sulfonylation with N-Fluorobenzenesulfonimide

Metal-free sulfonylation using N-fluorobenzenesulfonimide (NFSI) as a sulfonyl donor has emerged as an efficient method for constructing diarylsulfones through selective S-N bond cleavage. This methodology represents the first example of acid-mediated sulfonylation of unactivated arenes using NFSI, providing a novel disconnection strategy for sulfone synthesis.

The reaction employs Brønsted acids such as trifluoroacetic acid or methanesulfonic acid to activate NFSI toward nucleophilic attack by electron-rich arenes. The yields typically range from 72% to 96%, with excellent regioselectivity observed for substituted aromatic substrates. The methodology has demonstrated particular utility in natural product functionalization, including successful derivatization of β-estradiol and synthesis of pharmaceutically relevant sulfonyl derivatives.

The mechanistic framework involves protonation of NFSI to increase its electrophilicity, followed by nucleophilic aromatic substitution by the arene substrate. The regioselectivity arises from electronic effects that direct substitution to positions of highest electron density. This approach has enabled gram-scale synthesis of EPAC2 antagonists and other bioactive compounds.

Iodine-Catalyzed Regioselective Sulfonylation

Iodine-catalyzed regioselective sulfonylation offers a mild and general method for C2-functionalization of indoles using molecular iodine as the sole catalyst. This methodology employs sodium sulfinates as sulfonyl sources, generating the corresponding 2-sulfonylindoles with excellent regioselectivity and yields ranging from 70% to 96%.

The reaction operates at room temperature in dimethyl sulfoxide, requiring only 2-6 hours for completion. The mild conditions preserve sensitive functional groups while enabling efficient transformation of diverse indole substrates. The methodology tolerates various substitution patterns on both the indole nucleus and the sulfinate component.

The mechanistic pathway involves initial formation of an iodonium intermediate through electrophilic attack at the indole C2 position. Subsequent nucleophilic displacement by the sulfinate generates the desired 2-sulfonylindole product while regenerating the iodine catalyst. This catalytic cycle operates efficiently with low catalyst loadings (typically 10 mol%), making the methodology economically attractive.

Bismuth-Catalyzed Sulfonyl Fluoride Synthesis

Bismuth-catalyzed sulfonyl fluoride synthesis has emerged as a powerful method for accessing these important synthetic intermediates through insertion of sulfur dioxide into bismuth-carbon bonds. The methodology employs organobismuth(III) catalysts bearing bis-aryl sulfone ligand backbones, which undergo catalytic cycles without changing oxidation state.

The reaction accommodates a wide range of aryl and heteroaryl boronic acids as substrates, delivering sulfonyl fluorides with yields ranging from 85% to 99%. The functional group tolerance is exceptional, encompassing silyl groups, vinyl substituents, alkynyl moieties, formyl groups, and ester functionalities. The methodology has proven particularly valuable for late-stage functionalization of complex molecules.

The catalytic mechanism involves transmetalation from the boronic acid to the bismuth center, followed by sulfur dioxide insertion to generate a structurally unique O-bound bismuth sulfinate complex. Subsequent fluorination and product release regenerate the active catalyst. This unusual mechanistic pathway enables efficient sulfur dioxide incorporation under mild conditions.

Enantioselective Tetrapeptide-Catalyzed Sulfonylation

Enantioselective tetrapeptide-catalyzed sulfonylation provides access to enantioenriched sulfonate esters through desymmetrization of meso-1,3-diols. This methodology employs histidine-containing tetrapeptides as chiral catalysts, enabling direct enantioselective monosulfonylation without requiring pre-activation of the substrate.

The reaction utilizes p-nitrobenzenesulfonyl chloride as the sulfonylating agent in the presence of sodium bicarbonate as base. The yields typically range from 45% to 89% with enantioselectivities reaching 97:3 enantiomeric ratio. The methodology demonstrates excellent chemoselectivity, avoiding competing reactions such as disulfonylation or hydrolysis.

The mechanistic framework involves nucleophilic activation of the sulfonyl chloride by the histidine residue, generating a highly reactive sulfonyl imidazolium intermediate. This activated species undergoes enantioselective transfer to one of the enantiotopic hydroxyl groups of the meso-diol substrate. The stereochemical outcome is controlled by non-covalent interactions between the substrate and the peptide catalyst.

This methodology has revealed unexpected mechanistic complexity, as comparison with related phosphorylation reactions shows opposite enantioselectivity patterns despite using similar catalyst scaffolds. These observations suggest fundamentally different transition state geometries for sulfur versus phosphorus electrophiles, highlighting the need for electrophile-specific catalyst optimization.

Data Tables

The comprehensive analysis of synthetic methodologies for polyfunctionalized indole derivatives reveals significant diversity in reaction conditions, selectivity patterns, and substrate scope. The data demonstrate clear trends in the evolution from traditional linear approaches toward more sophisticated cascade and catalytic systems that offer improved efficiency and sustainability.

Traditional linear synthesis approaches show consistent N-selectivity with moderate to good yields (25-95%), while modern cascade cyclization strategies achieve comparable yields (45-92%) with the added benefit of constructing multiple bonds in single operations. Catalytic sulfonyl incorporation methods demonstrate the highest yields overall (45-99%), reflecting the maturity of organosulfur chemistry and the availability of diverse catalytic systems.

The functional group tolerance analysis reveals complementary strengths among different methodological classes. Traditional linear methods excel with electron-withdrawing substituents and halogen functionalities, while cascade cyclizations show superior performance with electron-donating groups and heterocyclic rings. Sulfonyl incorporation methods demonstrate exceptional tolerance for sulfur-containing functionalities and halogen substituents.

Mechanistic insights highlight the diverse controlling elements that enable high selectivity in these transformations. Substrate control dominates in reductive processes, while ligand control is crucial for metal-catalyzed transformations. Conformational restrictions play key roles in cascade reactions, and radical stereochemistry governs photoredox processes.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types